molecular formula C12H14N2O2 B13534199 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13534199
M. Wt: 218.25 g/mol
InChI Key: PMGZJMOWYVYJAU-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a high-value benzimidazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmaceutical development due to its structural similarity to naturally occurring purine bases, allowing it to interact readily with biological macromolecules . This compound is specifically functionalized with an isobutyl group at the 1-position and a carboxylic acid at the 5-position, making it a crucial intermediate for the synthesis of more complex target molecules through amide bond formation or further functionalization of the carboxylic acid group . This chemical intermediate is of significant interest in the development of novel therapeutic agents. Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antihypertensive properties . Recent research highlights their strong potential in anticancer research, where derivatives have been designed as inhibitors of various cancer-related targets, such as topoisomerase IIα, and have shown promising cytotoxicity against human cancer cell lines . The presence of the carboxylic acid functional group on the benzimidazole nucleus allows researchers to readily generate amide-linked prodrug libraries for high-throughput screening against these and other biological targets . The product is provided For Research Use Only. It is intended for use in laboratory research and development applications by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other human use. All sales are final, and the buyer assumes responsibility for confirming product identity, purity, and suitability for their specific research application.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2-methylpropyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)6-14-7-13-10-5-9(12(15)16)3-4-11(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,16)

InChI Key

PMGZJMOWYVYJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of substituted ortho-phenylenediamines with carboxylic acids under harsh conditions with strong acids at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The table below compares substituents at the 1- and 2-positions of the benzimidazole core among structurally related compounds:

Compound Name 1-Position Substituent 2-Position Substituent Molecular Formula Reference
1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid Isobutyl H (unsubstituted) C₁₄H₁₆N₂O₂ Target
1-Cyclohexyl-2-phenyl (VIa) Cyclohexyl Phenyl C₂₀H₂₀N₂O₂
1-Cyclohexyl-2-(2-methoxyphenyl) (VIc) Cyclohexyl 2-Methoxyphenyl C₂₁H₂₂N₂O₃
1-Cyclohexyl-2-(4-nitrophenyl) (VIe) Cyclohexyl 4-Nitrophenyl C₂₀H₁₉N₃O₄
2-(4-Hydroxybenzyl) (27) H 4-Hydroxybenzyl C₁₅H₁₂N₂O₃
2-(5-Nitro-2-hydroxyphenyl) (7e) H 5-Nitro-2-hydroxyphenyl C₁₄H₉N₃O₅
2-(4-Methoxy-2-hydroxyphenyl) (7f) H 4-Methoxy-2-hydroxyphenyl C₁₅H₁₂N₂O₄

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in VIe or 7e) at the 2-position influence electronic density, affecting reactivity and binding interactions .
  • Hydroxy and methoxy groups (e.g., 7e, 7f) enhance hydrogen-bonding capacity, critical for target engagement in biological systems .

Key Observations :

  • High melting points (>300°C) for 2-hydroxyphenyl derivatives (7e, 7f) suggest strong intermolecular interactions (e.g., hydrogen bonding) .
  • Lower yields for nitro-substituted compounds (VIe: 47.38%) may reflect challenges in handling electron-deficient intermediates .
  • Green chemistry approaches (e.g., deep eutectic solvents in 7e synthesis) improve sustainability without compromising yield .

Biological Activity

1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of microwave-assisted synthesis which enhances reaction kinetics and yields. This approach allows for the efficient formation of benzimidazole derivatives, which serve as key intermediates in the synthesis of this compound .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus< 5
E. coli< 10
Related DerivativeMycobacterium smegmatis< 7.8

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. The mechanism of action includes induction of apoptosis and cell cycle arrest in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report that compounds derived from benzimidazole structures exhibit IC50 values ranging from 7.82 to 21.48 µM against these cell lines, indicating significant cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG210.21
MCF-712.45
Related CompoundHCT-1168.00

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been observed to inhibit key kinases associated with cancer progression, such as EGFR and mTOR . Molecular docking studies suggest that this compound binds effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells.

Case Studies

A study conducted by Foroumadi et al. evaluated the antibacterial properties of various benzimidazole derivatives, including this compound, against resistant strains of bacteria such as MRSA. The results indicated that the compound not only inhibited bacterial growth but also showed potential in overcoming antibiotic resistance mechanisms .

Another investigation focused on its anticancer properties, revealing that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines. The study highlighted its potential as a lead candidate for further development into an effective anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid, and what key intermediates are involved?

A typical synthesis begins with o-phenylenediamine derivatives, which undergo cyclization with carbon disulfide and potassium hydroxide in ethanol to form the benzimidazole core . Subsequent functionalization involves alkylation with isobutyl groups. For example, hydrazine hydrate can be used to introduce hydrazinyl intermediates, followed by condensation with aldehydes or ketones to achieve the target structure . Key intermediates include 1H-benzo[d]imidazole-2-thiol and 2-hydrazinyl-1H-benzo[d]imidazole, which are characterized via IR (e.g., S-H stretching at ~2634 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H protons) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

A multi-technique approach is essential:

  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • ¹H-NMR resolves proton environments, such as aromatic protons (δ6.5–8.5) and isobutyl CH₂/CH₃ groups (δ1.0–2.5).
  • ¹³C-NMR confirms carbons in the benzimidazole ring (e.g., δ151.93 for N=C-N) and carboxylic acid (δ~170) .
  • Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .

Q. What starting materials are typically used to introduce the isobutyl group into the benzimidazole scaffold?

Isobutyl bromide or iodide is commonly employed for N-alkylation. The reaction is performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the imidazole nitrogen, ensuring regioselective substitution at the 1-position . Purity of the alkylating agent is critical to avoid byproducts such as dialkylated impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing substituent effects on the benzimidazole core?

Contradictions often arise from tautomerism or solvent interactions. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria (e.g., imidazole ring proton exchange).
  • 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
    For example, unexpected downfield shifts in ¹³C-NMR may indicate hydrogen bonding between the carboxylic acid and solvent .

Q. What strategies are effective in controlling process-related impurities, such as tetrazole derivatives or dimeric species?

Impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives can form during condensation steps . Mitigation involves:

  • Reaction monitoring via HPLC with UV detection at 254 nm to track intermediate purity.
  • Optimizing stoichiometry (e.g., limiting aldehyde equivalents to prevent over-condensation).
  • Purification by preparative HPLC using C18 columns and acetonitrile/water gradients .

Q. How does the introduction of electron-withdrawing or donating substituents at the 5-position influence the compound’s reactivity or biological activity?

Substituents like carboxylic acids (electron-withdrawing) enhance hydrogen-bonding capacity, potentially increasing receptor affinity. In contrast, methyl groups (electron-donating) may improve metabolic stability. Activity correlations can be tested via:

  • SAR studies using derivatives with halogen, methyl, or methoxy groups.
  • Docking simulations to predict binding modes in target proteins (e.g., GABAₐ receptors for anticonvulsant activity) .
    For instance, fluorophenyl substituents in related compounds show enhanced bioavailability due to increased lipophilicity .

Q. What role does stereochemistry play in the synthesis of chiral analogs, and how can enantiomeric excess be ensured?

Chiral centers, such as those introduced via asymmetric alkylation (e.g., using (R)-1-phenylethyl groups), require stringent control. Methods include:

  • Chiral HPLC with amylose-based columns to separate enantiomers.
  • Circular dichroism (CD) to confirm absolute configuration.
  • Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) to avoid racemization .

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